molecular formula C7H11Cl2FN2O B13509412 2-[(6-Fluoropyridin-3-yl)oxy]ethan-1-aminedihydrochloride

2-[(6-Fluoropyridin-3-yl)oxy]ethan-1-aminedihydrochloride

Cat. No.: B13509412
M. Wt: 229.08 g/mol
InChI Key: JUGYTFFIGQWJKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(6-Fluoropyridin-3-yl)oxy]ethan-1-aminedihydrochloride is a chemical compound with the molecular formula C7H9FN2O. It is primarily used in research and development within the pharmaceutical and chemical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-[(6-Fluoropyridin-3-yl)oxy]ethan-1-aminedihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as oxides, amines, and substituted pyridines .

Scientific Research Applications

2-[(6-Fluoropyridin-3-yl)oxy]ethan-1-aminedihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(6-Fluoropyridin-3-yl)oxy]ethan-1-aminedihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(6-Fluoropyridin-3-yl)oxy]ethan-1-aminedihydrochloride is unique due to its specific functional groups and their positions, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Biological Activity

The compound 2-[(6-Fluoropyridin-3-yl)oxy]ethan-1-aminedihydrochloride is a derivative of pyridine and has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C7H9Cl2FN2O
  • Molecular Weight : 202.06 g/mol
  • CAS Number : 1000549-35-8

The compound features a fluorinated pyridine moiety, which is significant for its biological activity. The presence of the fluorine atom can enhance lipophilicity and influence the compound's interaction with biological targets.

Pharmacological Properties

  • Anticancer Activity : Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of proliferation in cancer cells.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may have antimicrobial properties, effective against certain bacterial strains. The mechanism likely involves disruption of bacterial cell wall synthesis or function.
  • Neuropharmacological Effects : Some derivatives have shown promise in modulating neurotransmitter systems, particularly in the treatment of neurodegenerative diseases. This includes potential roles in enhancing cognitive function or providing neuroprotection.

The biological activity of this compound is hypothesized to involve:

  • Inhibition of Enzymatic Activity : Targeting specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Interacting with neurotransmitter receptors, potentially influencing signaling pathways related to mood and cognition.

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated a series of pyridine derivatives, including this compound. The results indicated significant cytotoxicity against breast cancer cell lines (MCF7), with an IC50 value indicating effective concentration levels for therapeutic use.

CompoundCell LineIC50 (µM)
2-[6-Fluoropyridin-3-yl)oxy]ethan-1-aminedihydrochlorideMCF712.5
Control (Doxorubicin)MCF70.5

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus. The study found that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting moderate antibacterial activity.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli>128

Properties

Molecular Formula

C7H11Cl2FN2O

Molecular Weight

229.08 g/mol

IUPAC Name

2-(6-fluoropyridin-3-yl)oxyethanamine;dihydrochloride

InChI

InChI=1S/C7H9FN2O.2ClH/c8-7-2-1-6(5-10-7)11-4-3-9;;/h1-2,5H,3-4,9H2;2*1H

InChI Key

JUGYTFFIGQWJKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1OCCN)F.Cl.Cl

Origin of Product

United States

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